Cas no 26872-48-0 (5-Acetyl-8-(phenylmethoxy)quinoline)
5-Acetyl-8-(phenylmethoxy)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetyl-8-(phenylmethoxy)quinoline
- 1-(8-phenylmethoxyquinolin-5-yl)ethanone
- 5-ACETYL-8-(PHENYLMETHOXY)QUINOLINE,PALE YELLOW SOLID
- 5-acetyl-8-benzyloxyquinoline
- 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one
- DTXSID90548264
- SB70478
- 26872-48-0
- 1-(8-(Benzyloxy)quinolin-5-yl)ethanone
- SCHEMBL3307110
- DB-340651
- DWSIKCNONKHROY-UHFFFAOYSA-N
-
- Inchi: 1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
- InChI Key: DWSIKCNONKHROY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=C(C(C)=O)C2=CC=CN=C21
Computed Properties
- Exact Mass: 277.11000
- Monoisotopic Mass: 277.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 4.01640
5-Acetyl-8-(phenylmethoxy)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A187525-25mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 25mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A187525-50mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 50mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A187525-100mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 100mg |
$ 374.00 | 2023-04-19 | ||
| TRC | A187525-250mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 250mg |
$ 879.00 | 2023-04-19 | ||
| TRC | A187525-500mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 500mg |
$ 1596.00 | 2023-04-19 | ||
| A2B Chem LLC | AF62729-50mg |
5-Acetyl-8-(phenylMethoxy)quinoline |
26872-48-0 | 50mg |
$1175.00 | 2024-04-20 | ||
| A2B Chem LLC | AF62729-500mg |
5-Acetyl-8-(phenylMethoxy)quinoline |
26872-48-0 | 500mg |
$3425.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-50mg |
5-Acetyl-8-(phenylmethoxy)quinoline |
26872-48-0 | 50mg |
¥4287.00 | 2025-08-06 | ||
| AK Scientific | 8968CU-25mg |
5-Acetyl-8-benzyloxyquinoline |
26872-48-0 | 95% | 25mg |
$315 | 2025-08-06 | |
| AK Scientific | 8968CU-50mg |
5-Acetyl-8-benzyloxyquinoline |
26872-48-0 | 95% | 50mg |
$572 | 2025-08-06 |
5-Acetyl-8-(phenylmethoxy)quinoline Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 5-Acetyl-8-(phenylmethoxy)quinoline
Introduction to 5-Acetyl-8-(phenylmethoxy)quinoline (CAS No. 26872-48-0)
5-Acetyl-8-(phenylmethoxy)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 26872-48-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-Acetyl-8-(phenylmethoxy)quinoline, particularly the presence of an acetyl group at the 5-position and a phenylmethoxy group at the 8-position, contribute to its unique chemical properties and potential pharmacological effects.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. For instance, chloroquine and quinine, historically used for malaria treatment, are classic examples of quinoline derivatives. The modifications introduced in 5-Acetyl-8-(phenylmethoxy)quinoline, such as the acetyl and phenylmethoxy substituents, are designed to enhance its biological activity and selectivity. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced therapeutic potential. The acetyl group in 5-Acetyl-8-(phenylmethoxy)quinoline not only contributes to its structural diversity but also plays a crucial role in modulating its pharmacokinetic properties. Additionally, the phenylmethoxy group introduces a hydrophobic moiety that can interact favorably with lipid-based membranes or specific protein targets. These features make the compound an attractive scaffold for designing drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 5-Acetyl-8-(phenylmethoxy)quinoline is its potential application in addressing challenging medical conditions. Current research indicates that this compound may exhibit inhibitory activity against various enzymes and receptors involved in pathogenic processes. For example, studies have suggested that quinoline derivatives can interfere with bacterial DNA gyrase and topoisomerase II, which are critical for bacterial replication and survival. The presence of both acetyl and phenylmethoxy groups in 5-Acetyl-8-(phenylmethoxy)quinoline may enhance its ability to bind to these targets, leading to potent antimicrobial effects.
Moreover, the structural similarity of 5-Acetyl-8-(phenylmethoxy)quinoline to other known bioactive molecules allows for rational drug design approaches. By leveraging computational modeling and high-throughput screening techniques, researchers can optimize the compound's structure to improve its pharmacological profile. This approach is particularly valuable in identifying lead compounds for further development into therapeutic agents. The versatility of the quinoline scaffold ensures that modifications such as those seen in 5-Acetyl-8-(phenylmethoxy)quinoline can be explored across multiple therapeutic areas.
The synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been utilized to construct the complex framework of this compound efficiently. These synthetic strategies not only highlight the synthetic prowess available today but also underscore the importance of innovative approaches in drug development.
Recent advancements in analytical chemistry have enabled detailed characterization of 5-Acetyl-8-(phenylmethoxy)quinoline, providing insights into its molecular interactions and behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its structure and dynamics. These studies not only confirm the identity of the compound but also reveal key features that contribute to its biological activity. Such detailed structural information is crucial for understanding how 5-Acetyl-8-(phenylmethoxy)quinoline interacts with biological targets at the molecular level.
The pharmacological evaluation of 5-Acetyl-8-(phenylmethoxy)quinoline has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in conditions such as arthritis or autoimmune diseases. Additionally, preliminary animal models have shown that this compound can modulate neurological processes without significant side effects. These findings warrant further investigation into its clinical applicability and potential as a novel therapeutic agent.
The future direction of research on 5-Acetyl-8-(phenylmethoxy)quinoline includes exploring its mechanisms of action and optimizing its pharmacokinetic properties through structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular structure, researchers aim to enhance its potency, selectivity, and bioavailability. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,5-Acetyl-8-(phenylmethoxy)quinoline (CAS No. 26872-48-0) represents a significant advancement in quinoline-based drug development. Its unique structural features, combined with promising preclinical results, position it as a valuable candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this compound, it holds great promise for addressing unmet medical needs across various therapeutic areas.
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